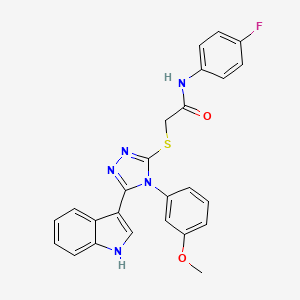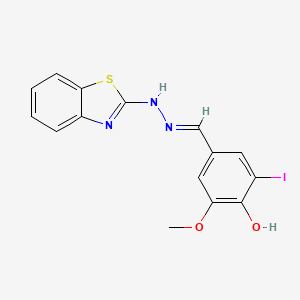![molecular formula C22H21F2N5O2 B11237528 1-(4-fluoro-1H-indazol-3-yl)-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11237528.png)
1-(4-fluoro-1H-indazol-3-yl)-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-FLUORO-1H-INDAZOL-3-YL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PYRROLIDIN-2-ONE is a synthetic organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-FLUORO-1H-INDAZOL-3-YL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indazole ring, followed by the introduction of the fluorine atom at the 4-position. The piperazine moiety is then synthesized and coupled with the indazole ring. Finally, the pyrrolidinone group is introduced through a series of condensation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-FLUORO-1H-INDAZOL-3-YL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines
Applications De Recherche Scientifique
1-(4-FLUORO-1H-INDAZOL-3-YL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PYRROLIDIN-2-ONE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: The compound is investigated for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-FLUORO-1H-INDAZOL-3-YL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or block receptor sites to prevent the binding of natural ligands. The exact mechanism depends on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
1-(4-FLUORO-1H-INDAZOL-3-YL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PYRROLIDIN-2-ONE can be compared with other similar compounds, such as:
1-(4-CHLORO-1H-INDAZOL-3-YL)-4-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PYRROLIDIN-2-ONE: This compound has chlorine atoms instead of fluorine, which may affect its chemical reactivity and biological activity.
1-(4-METHYL-1H-INDAZOL-3-YL)-4-[4-(4-METHYLPHENYL)PIPERAZINE-1-CARBONYL]PYRROLIDIN-2-ONE: The presence of methyl groups can influence the compound’s lipophilicity and pharmacokinetic properties.
1-(4-NITRO-1H-INDAZOL-3-YL)-4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PYRROLIDIN-2-ONE:
The uniqueness of 1-(4-FLUORO-1H-INDAZOL-3-YL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]PYRROLIDIN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various research and industrial applications.
Propriétés
Formule moléculaire |
C22H21F2N5O2 |
|---|---|
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
1-(4-fluoro-1H-indazol-3-yl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C22H21F2N5O2/c23-15-4-6-16(7-5-15)27-8-10-28(11-9-27)22(31)14-12-19(30)29(13-14)21-20-17(24)2-1-3-18(20)25-26-21/h1-7,14H,8-13H2,(H,25,26) |
Clé InChI |
MCOJHEKHIQNOMR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3CC(=O)N(C3)C4=NNC5=C4C(=CC=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11237459.png)
![N-(4-methoxyphenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide](/img/structure/B11237466.png)
![N-(4-butylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11237470.png)
![N-benzyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B11237475.png)

![2-(ethylsulfanyl)-N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11237487.png)
![N-(2-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11237490.png)
![N~4~-(4-methoxyphenyl)-N~6~-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11237495.png)
![(4-benzylpiperazin-1-yl)[3-methyl-4-(2-methylpropyl)-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl]methanone](/img/structure/B11237500.png)
![2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11237505.png)

![N-(2,5-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11237518.png)

![3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-bromophenyl)propanamide](/img/structure/B11237537.png)
